Superior In Vivo Efficacy of OD36 Compared to Gefitinib at Equivalent Dose
In a head-to-head in vivo study, OD36 demonstrated superior reduction of inflammatory markers in a muramyl dipeptide (MDP)-induced peritonitis model compared to the EGFR/RIPK2 inhibitor Gefitinib when both were administered at the same dose of 6.25 mg/kg [1]. While both compounds reduced the expression of RIPK2 activation markers, cytokines, and chemokines, the reduction was significantly greater in the animals receiving OD36 [1].
| Evidence Dimension | Reduction of MDP-induced cytokine/chemokine expression in vivo |
|---|---|
| Target Compound Data | Significantly greater reduction compared to Gefitinib (p ≤ 0.05 to p ≤ 0.001) |
| Comparator Or Baseline | Gefitinib at 6.25 mg/kg |
| Quantified Difference | Quantified as 'more so' / statistically significant improvement over Gefitinib |
| Conditions | Mouse model of MDP-induced peritonitis; 6.25 mg/kg intraperitoneal dose for both OD36 and Gefitinib |
Why This Matters
This direct in vivo comparison demonstrates that at an equivalent mass dose, OD36 provides a more robust suppression of RIPK2-driven inflammation than Gefitinib, making it a superior tool compound for in vivo efficacy studies.
- [1] T. T. et al. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry, 2014, 289, 29651-29664. (See Figure 5). View Source
